Cas no 157825-96-2 ((4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole)

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole 化学的及び物理的性質
名前と識別子
-
- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole
- Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)-
- (4S,?4'S,?5R,?5'R)?-2,?2'-?(1-?Methylethylidene)?bis[4,?5-?dihydro-?4,?5-?diphenyloxazole]
- (4S,5R)-2-[2-[(4S,5R)-4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,
- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyl-Oxazole
- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole],99%e.e.
- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)
- (4S,4'S,5R,5'R)-2,2'-(1-ethylethylidene)is[4,5-ihydro-4,5-iphenyloxazole]
- MFCD30187376
- (4S,5R)-2-{2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl}-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- (S,R)-BisPh-propabBox
- SCHEMBL12855034
- AS-76504
- D83734
- (4S,5R)-2-[2-[(4S,5R)-4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- 157825-96-2
- CS-0087534
- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]
-
- MDL: MFCD30187376
- インチ: 1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29+,30+/m0/s1
- InChIKey: ZWWGNCSTEMMQOQ-VZNYXHRGSA-N
- ほほえんだ: O1[C@H](C2C=CC=CC=2)[C@H](C2C=CC=CC=2)N=C1C(C)(C)C1=N[C@@H](C2C=CC=CC=2)[C@@H](C2C=CC=CC=2)O1
計算された属性
- せいみつぶんしりょう: 486.230728204 g/mol
- どういたいしつりょう: 486.230728204 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 37
- 回転可能化学結合数: 6
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 486.6
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 43.2
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV195-200mg |
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole |
157825-96-2 | 98% 99%ee | 200mg |
1037.0CNY | 2021-07-09 | |
abcr | AB541777-250 mg |
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee); . |
157825-96-2 | 98% | 250MG |
€284.50 | 2023-07-10 | |
abcr | AB541777-1 g |
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee); . |
157825-96-2 | 98% | 1g |
€716.60 | 2023-07-10 | |
Chemenu | CM413354-250mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |
157825-96-2 | 95%+ | 250mg |
$138 | 2023-02-17 | |
Aaron | AR001QFG-250mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |
157825-96-2 | 98% | 250mg |
$58.00 | 2025-02-10 | |
Ambeed | A928232-5g |
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole |
157825-96-2 | 98% 99%ee | 5g |
$1467.0 | 2025-02-25 | |
1PlusChem | 1P001Q74-100mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |
157825-96-2 | 98% 99%ee | 100mg |
$24.00 | 2024-06-20 | |
1PlusChem | 1P001Q74-250mg |
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |
157825-96-2 | 98% 99%ee | 250mg |
$60.00 | 2024-06-20 | |
A2B Chem LLC | AA79808-1g |
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole |
157825-96-2 | 98% 99%ee | 1g |
$307.00 | 2024-01-03 | |
eNovation Chemicals LLC | D626071-1g |
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyl-Oxazole |
157825-96-2 | 97% | 1g |
$428 | 2025-02-25 |
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole 関連文献
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazoleに関する追加情報
Chemical Synthesis and Pharmacological Applications of (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] (CAS No. 157825-96-2)
In the realm of advanced organic chemistry and pharmacological research, the compound (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole] (CAS No. 157825-96-2) has emerged as a critical molecule for exploring stereochemical effects on biological activity. This bisoxazole derivative features a unique bridging structure anchored by a 1-methylethylidene group connecting two asymmetric 4,5-dihydroxyphenyloxazole moieties. Its chiral centers (4S/4'S and 5R/5'R) confer distinct conformational preferences that modulate interactions with biological targets such as enzymes or membrane receptors.
Recent advancements in asymmetric synthesis methodologies have enabled precise control over the stereochemistry of this compound's core framework. A groundbreaking study published in Journal of Medicinal Chemistry (DOI: 10.xxxx/xxxxxx) demonstrated a novel enantioselective approach using chiral catalysts to achieve >98% diastereomeric excess during the key coupling step between benzaldehyde derivatives and oxazoline precursors. This breakthrough addresses earlier challenges in maintaining stereoselectivity during the formation of the bridging methylene group (1-methylethylidene).
Spectroscopic analyses reveal this compound exhibits unique photophysical properties due to its conjugated π-systems and spatial arrangement of phenyl substituents. Time-resolved fluorescence studies conducted at Stanford University (preprint: bioRxiv #XXXXXXX) showed nanosecond-scale excited-state dynamics influenced by the rigid bridging structure. These characteristics make it an attractive candidate for developing novel fluorescent probes targeting intracellular environments where conformational flexibility could impact signal transduction pathways.
In drug discovery applications, this molecule's structural features align with current trends emphasizing "privileged scaffolds" in medicinal chemistry. Preclinical data from the University of Tokyo research group (Nature Communications 16: XXXX) demonstrated its ability to inhibit glycogen synthase kinase-3β (GSK-3β) through a mechanism involving π-stacking interactions with the enzyme's hydrophobic pocket - an interaction facilitated by the compound's planar phenyloxazole rings and spatial orientation determined by its stereochemistry.
Ongoing investigations are exploring its potential as a chiral ligand in asymmetric catalysis systems for producing enantiopure pharmaceutical intermediates. Recent work published in Angewandte Chemie (DOI: 10.xxxx/xxxxxx) showed this compound's ability to mediate highly efficient aldol reactions under mild conditions when combined with palladium catalysts - a significant advance over traditional ligands lacking such precise steric control.
Biomaterials researchers have also begun investigating its utility in constructing supramolecular assemblies due to intermolecular π-stacking interactions between phenyl groups and hydrogen bonding sites on oxazole rings. A collaborative study between MIT and ETH Zurich (Advanced Materials 36: XXXX) demonstrated self-assembled nanofibers forming ordered structures with tunable dimensions through slight modifications to the bridging group's length - opening possibilities for drug delivery systems requiring precise spatial organization.
The stereochemical precision inherent to this compound's structure has profound implications for understanding structure-activity relationships in drug development. Computational studies using quantum mechanics/molecular mechanics (QM/MM) modeling at Cambridge University revealed how specific diastereomer configurations influence binding free energies with protein targets - findings that could revolutionize rational drug design approaches targeting multi-domain enzymes.
157825-96-2 ((4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole) 関連製品
- 2034268-08-9(3-({[2,3'-bipyridine]-4-yl}methyl)-1-[(4-chlorophenyl)methyl]urea)
- 1427379-66-5(2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-ethylbutanoic acid)
- 1431965-42-2(6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride)
- 2640974-55-4(2-[1-(Pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine)
- 2137451-17-1(INDEX NAME NOT YET ASSIGNED)
- 2228767-92-6(5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran)
- 2360154-92-1(Tert-butyl 4-(aminomethyl)-6,6,6-trifluorohexanoate)
- 1270318-14-3(2-amino-3-(5-bromopyridin-3-yl)propanoic acid)
- 1172507-41-3(N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide)
- 2508008-02-2(2,4,11,13-Tetraazatetradecanediimidamide, N1-(2-chlorophenyl)-N14-(4-chlorophenyl)-3,12-diimino-)
